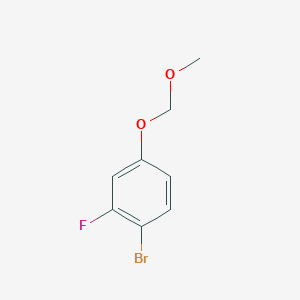

1-Bromo-2-fluoro-4-(methoxymethoxy)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-2-fluoro-4-(methoxymethoxy)benzene is a derivative of benzene . It is a colorless liquid and is used in various chemical reactions due to its unique structure .

Synthesis Analysis

The synthesis of 1-Bromo-2-fluoro-4-(methoxymethoxy)benzene involves several steps. One common method is the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide . Another method involves the reaction of 2-bromo-4-fluoro-phenol with dimethoxymethane in the presence of p-toluenesulphonic acid.Molecular Structure Analysis

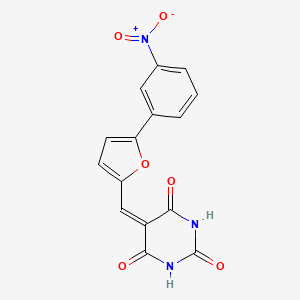

The molecular structure of 1-Bromo-2-fluoro-4-(methoxymethoxy)benzene consists of a benzene ring with bromine, fluorine, and methoxymethoxy groups attached to it . The InChI code for this compound is 1S/C8H8BrFO2/c1-11-5-12-8-4-6 (10)2-3-7 (8)9/h2-4H,5H2,1H3 .Chemical Reactions Analysis

1-Bromo-2-fluoro-4-(methoxymethoxy)benzene can participate in various chemical reactions. For example, it can form a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds . It is also a standard substrate for cross-coupling reactions .Physical And Chemical Properties Analysis

1-Bromo-2-fluoro-4-(methoxymethoxy)benzene is a liquid at room temperature . It has a molecular weight of 235.05 . The compound is stored at a temperature between 2-8°C .Applications De Recherche Scientifique

Radiosynthesis Applications

1-Bromo-2-fluoro-4-(methoxymethoxy)benzene serves as a precursor in the synthesis of various radio-labeled compounds. For instance, it is used in the preparation of 1-[18F]fluoromethyl-4-methyl-benzene, a compound utilized in nuclear medicine and molecular imaging. This involves nucleophilic substitution reactions to create new bifunctional labeling agents for imaging purposes (Namolingam et al., 2001).

Role in Synthesis of Antimicrobial Agents

The chemical is an integral part of the synthesis of new antimicrobial agents. These agents, featuring various substituents including fluoro, bromo, and methoxy groups on the benzene ring, have shown potent activity against a range of microorganisms. Their effectiveness often surpasses that of reference drugs, indicating their potential in medical applications (Liaras et al., 2011).

Applications in Organic Synthesis

The compound is used in the total synthesis of naturally occurring substances, such as 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol. This synthesis is crucial for studying the biological activity and properties of these natural products. Additionally, it plays a role in the regioselective demethylation of aryl methyl ethers, a significant reaction in organic chemistry (Akbaba et al., 2010).

Molecular Electronics

In the field of molecular electronics, 1-Bromo-2-fluoro-4-(methoxymethoxy)benzene acts as a building block for creating molecular wires. These wires are crucial for developing advanced electronic devices at the molecular level. The compound's reactivity and stability make it an ideal candidate for such applications (Stuhr-Hansen et al., 2005).

Fluorophore Development

The compound is also significant in the development of environment-sensitive fluorophores. These fluorophores are essential in various biological and chemical sensing applications, due to their ability to emit fluorescence in response to changes in their environment (Uchiyama et al., 2006).

Mécanisme D'action

Target of Action

Brominated and fluorinated benzene derivatives are often used in organic synthesis and as precursors to pharmaceuticals , suggesting that their targets could be diverse depending on the specific context of their use.

Mode of Action

For instance, they can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds . The bromine and fluorine atoms on the benzene ring can act as leaving groups, facilitating the formation of new bonds.

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Orientations Futures

As a versatile compound, 1-Bromo-2-fluoro-4-(methoxymethoxy)benzene has potential applications in various fields of research including life science, material science, chemical synthesis, chromatography, and analytical studies . Its use as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis suggests that it will continue to be a valuable compound in future research .

Propriétés

IUPAC Name |

1-bromo-2-fluoro-4-(methoxymethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2/c1-11-5-12-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLJDMCLZGFGJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=C(C=C1)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-fluoro-4-(methoxymethoxy)benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-naphthamide](/img/structure/B2885590.png)

![3H,4H,5H,5ah,6h,7h,8h,9h,9ah-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2885593.png)

![N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2885601.png)

![N-cyclohexyl-N-isopropyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2885604.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2885605.png)

![2-benzyl-N-[3-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2885610.png)

![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(2,6-dimethylmorpholino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2885612.png)